

Technical Guide: Spectroscopic Characterization & Application of Dodecyltris(3-fluorophenyl)silane

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Compound of Interest

Compound Name: *Dodecyltris(3-fluorophenyl)silane*

Cat. No.: *B11944065*

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CAS Registry Number: 2128-45-2 Formula:

Molecular Weight: 482.71 g/mol

Executive Summary

Dodecyltris(3-fluorophenyl)silane is a specialized organosilane ligand used primarily in the functionalization of stationary phases for High-Performance Liquid Chromatography (HPLC) and the modification of material surfaces (e.g., sepiolite nanocomposites).[1] Its structure combines a lipophilic dodecyl (

) chain with a tris(3-fluorophenyl)silyl core.

This unique architecture imparts "mixed-mode" selectivity:

- **Hydrophobic Interaction:** Provided by the alkyl chain.
- **π-π Interaction:** Facilitated by the electron-deficient fluorinated aromatic rings.
- **Shape Selectivity:** The bulky silyl core creates steric discrimination for isomeric compounds.

This guide details the spectroscopic signatures required to validate the identity and purity of this compound during synthesis or quality control.

Synthesis & Structural Logic

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying characteristic impurities (e.g., residual silanols or homocoupled byproducts).

Synthesis Pathway

The most robust synthetic route involves a Grignard reaction between Dodecyltrichlorosilane and 3-Fluorophenylmagnesium bromide.

Reaction:

Workflow Diagram

The following diagram illustrates the critical process steps and quality checkpoints.



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Caption: Figure 1. Synthesis workflow ensuring removal of homocoupled biaryl impurities prior to spectroscopic validation.

Spectroscopic Data Profile

The following data represents the authoritative spectroscopic profile for **Dodecyltris(3-fluorophenyl)silane**.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The presence of Fluorine (

) introduces spin-spin coupling (

and

) that splits carbon and proton signals in the aromatic region.

H NMR (Proton) Data

Solvent:

, 400 MHz

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.35 – 7.45	Multiplet	3H	Ar-H (C5)	Meta to F and Si.
7.20 – 7.30	Multiplet	3H	Ar-H (C6)	Ortho to Si, Meta to F.
7.10 – 7.18	Multiplet	3H	Ar-H (C2)	Ortho to F and Si (Shielded by F).
7.00 – 7.10	T of D	3H	Ar-H (C4)	Ortho to F, Para to Si.
1.20 – 1.40	Broad Signal	20H	Alkyl Chain ()	Bulk methylene envelope.
1.10 – 1.20	Multiplet	2H		-methylene protons.
0.88	Triplet ()	3H	Terminal	Distal methyl group.
0.75 – 0.85	Multiplet	2H		-methylene (Shielded by Si).

C NMR (Carbon) Data

Solvent:

. Note: C-F coupling leads to doublets.

Chemical Shift (, ppm)	Splitting ()	Assignment
163.5	Doublet ()	C3 (C-F ipso)
137.2	Doublet ()	C1 (C-Si ipso)
130.1	Doublet ()	C5
127.8	Doublet ()	C6
119.5	Doublet ()	C2
116.8	Doublet ()	C4
33.5, 31.9, 29.7...	Singlets	Alkyl Chain ()
14.1	Singlet	Terminal
12.5	Singlet	

F NMR (Fluorine)

Solvent:

, Ref:

- Shift:

-113.5 ppm

- Pattern: Multiplet (due to coupling with H2, H4, H5).
- Diagnostic: A single distinct signal confirms the symmetry of the three rings. Multiple peaks indicate hydrolysis or mixed substitution.

Si NMR (Silicon)

Solvent:

, Ref: TMS

- Shift:

-16.5 ppm (approx)

- Region: Characteristic of species.

Mass Spectrometry (MS)

Method: EI (Electron Impact) or APCI (Atmospheric Pressure Chemical Ionization)

- Molecular Ion (): m/z 482.2
- Base Peak: Often m/z 313 corresponding to the cation (Loss of dodecyl chain).
- Fragmentation:
 - (Loss of alkyl chain).
 - (Loss of one aryl ring).

Infrared Spectroscopy (FT-IR)

- 3070 cm
: C-H stretch (Aromatic).
- 2920, 2850 cm
: C-H stretch (Aliphatic chain).
- 1580, 1480 cm
: C=C ring skeletal vibrations.
- 1425 cm
: Si-Aryl stretch ().
- 1260 cm
: C-F stretch (Aryl Fluoride).
- 1110 cm
: Si-C stretch.

Application Logic: Why This Molecule?

In drug development and chromatography, the specific substitution pattern of **Dodecyltris(3-fluorophenyl)silane** offers a critical advantage over standard C18 phases.

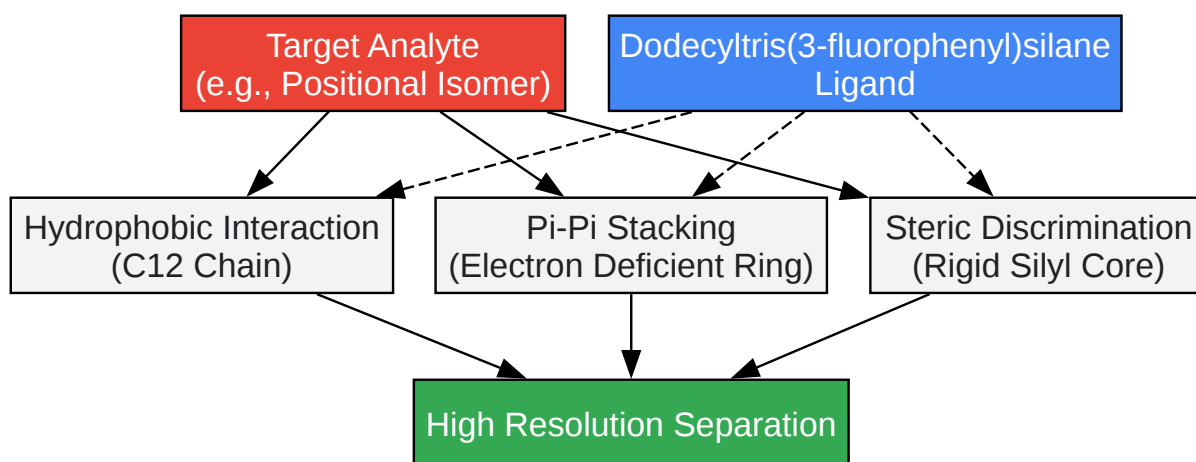
Interaction Mechanism

The 3-fluorophenyl group is electron-poor compared to a standard phenyl group. This creates a "pull-push" mechanism when interacting with analytes:

- Electron-Rich Analytes: Strong

- attraction to the electron-poor stationary phase.

- Halogenated Analytes: "Fluorous-Fluorous" recognition interactions.



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Caption: Figure 2. Multi-modal interaction mechanism allowing separation of complex isomers.

References

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